molecular formula C13H9BrN2O B12113409 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine

2-(4-Bromophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B12113409
M. Wt: 289.13 g/mol
InChI Key: MQVRBXUNADWMPU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-benzoxazol-6-amine is a heterocyclic compound that features a benzoxazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine typically involves the condensation of 4-bromoaniline with salicylaldehyde, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine stands out due to its unique benzoxazole ring structure, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of various bioactive molecules and materials with specialized functions .

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2

InChI Key

MQVRBXUNADWMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Br

Origin of Product

United States

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